molecular formula C20H20N2O3S B3817435 N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

Cat. No. B3817435
M. Wt: 368.5 g/mol
InChI Key: XPSRRZCWJDWQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide, also known as BM-15766, is a novel compound that has recently gained attention in the field of scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the NF-κB pathway and the MAPK pathway. N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been found to inhibit the activation of NF-κB and to reduce the expression of its downstream target genes such as TNF-α and IL-6. It has also been shown to inhibit the activation of MAPKs such as ERK, JNK, and p38. N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has also been found to reduce the levels of lipid peroxidation and to increase the levels of glutathione (GSH). In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been found to improve cognitive function and to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. It has been found to exhibit various biological activities and to have potential therapeutic applications. N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has not been tested extensively in humans, which makes it difficult to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its effects in various disease models such as neurodegenerative diseases, cancer, and inflammation. N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has also been found to improve cognitive function, and future research could investigate its potential as a cognitive enhancer. Furthermore, N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In conclusion, N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide is a promising compound that has potential therapeutic applications and is an interesting target for scientific research.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been reported to possess neuroprotective effects and to improve cognitive function. N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has been studied extensively in vitro and in vivo, and has shown promising results in various preclinical studies. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-16-7-4-5-13-11-14(12-25-19(13)16)20(23)21-10-9-18-22-15-6-2-3-8-17(15)26-18/h2-8,14H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSRRZCWJDWQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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